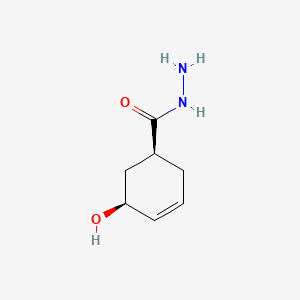
cis-5-Hydroxy-cyclohex-3-enecarboxylicacidhydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of cis-5-Hydroxy-cyclohex-3-enecarboxylicacidhydrazide involves several steps. One common method includes the reaction of cyclohex-3-enecarboxylic acid with hydrazine hydrate under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve bulk custom synthesis and sourcing of raw materials .
Análisis De Reacciones Químicas
cis-5-Hydroxy-cyclohex-3-enecarboxylicacidhydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
cis-5-Hydroxy-cyclohex-3-enecarboxylicacidhydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of cis-5-Hydroxy-cyclohex-3-enecarboxylicacidhydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are still under investigation .
Comparación Con Compuestos Similares
cis-5-Hydroxy-cyclohex-3-enecarboxylicacidhydrazide can be compared with other similar compounds, such as:
cis-5-Hydroxy-cyclohex-3-enecarboxylic acid: This compound lacks the hydrazide group and has different chemical properties.
trans-5-Hydroxy-cyclohex-3-enecarboxylicacidhydrazide: The trans isomer has a different spatial arrangement, leading to different reactivity and properties.
Cyclohex-3-enecarboxylicacidhydrazide: This compound lacks the hydroxyl group, affecting its chemical behavior.
This compound is unique due to its specific structural features, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H12N2O2 |
|---|---|
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
(1S,5S)-5-hydroxycyclohex-3-ene-1-carbohydrazide |
InChI |
InChI=1S/C7H12N2O2/c8-9-7(11)5-2-1-3-6(10)4-5/h1,3,5-6,10H,2,4,8H2,(H,9,11)/t5-,6+/m0/s1 |
Clave InChI |
IYBTYOXGPYOKCQ-NTSWFWBYSA-N |
SMILES isomérico |
C1C=C[C@H](C[C@H]1C(=O)NN)O |
SMILES canónico |
C1C=CC(CC1C(=O)NN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



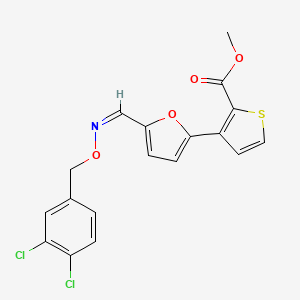
![(3aR,5S,7S,8R,8aS,9aR)-7,8-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one](/img/structure/B14094459.png)
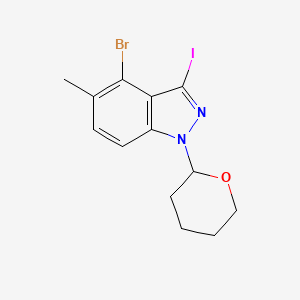

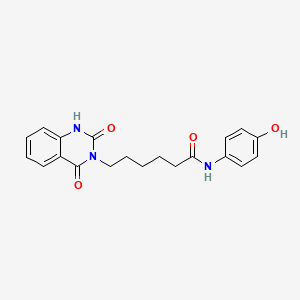
![2-Ethyl-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094483.png)
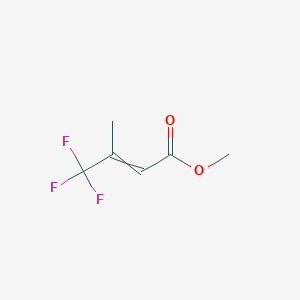
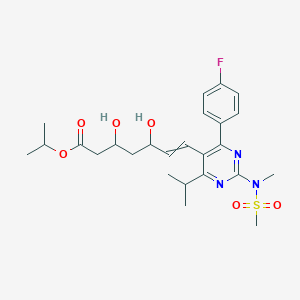
![8-[(2-aminoethyl)amino]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14094504.png)
![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(1Z)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B14094506.png)
![3-(2-fluorobenzyl)-8-(3-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14094508.png)
![4-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-6-methyl-2-phenyl-5-(prop-2-en-1-yl)pyrimidine](/img/structure/B14094510.png)

